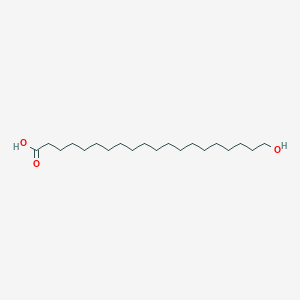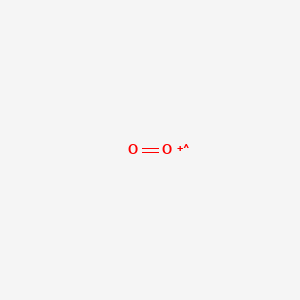
CID 5360296
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trioxidoiodine can be synthesized through the reaction of iodine pentoxide (I₂O₅) with ozone (O₃) under controlled conditions. The reaction typically occurs at low temperatures to prevent the decomposition of the product: [ \text{I}_2\text{O}_5 + \text{O}_3 \rightarrow 2 \text{IO}_3 ]
Industrial Production Methods: Industrial production of trioxidoiodine is less common due to its instability and the challenges associated with handling ozone. small-scale synthesis in laboratory settings is feasible and often employed for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions: Trioxidoiodine primarily undergoes oxidation and reduction reactions. It acts as a strong oxidizing agent due to the high oxidation state of iodine.
Common Reagents and Conditions:
Oxidation Reactions: Trioxidoiodine can oxidize various organic and inorganic compounds. For example, it can oxidize sulfides to sulfones and alcohols to aldehydes or ketones.
Reduction Reactions: It can be reduced to iodate (IO₃⁻) or iodide (I⁻) under suitable conditions.
Major Products Formed:
- Oxidation of sulfides: Sulfones
- Oxidation of alcohols: Aldehydes or ketones
- Reduction: Iodate or iodide
Wissenschaftliche Forschungsanwendungen
Trioxidoiodine has several applications in scientific research, particularly in the fields of chemistry and materials science:
Wirkmechanismus
The mechanism of action of trioxidoiodine involves its ability to act as a strong oxidizing agent. It can accept electrons from other compounds, leading to their oxidation. The molecular targets and pathways involved in its reactions are primarily related to its interaction with electron-rich species, facilitating various redox reactions .
Vergleich Mit ähnlichen Verbindungen
Iodine Pentoxide (I₂O₅): Another hypervalent iodine compound used as an oxidizing agent.
Iodine Monoxide (IO): A less oxidized form of iodine oxide with different reactivity.
Iodine Heptafluoride (IF₇): A hypervalent iodine compound with fluorine atoms instead of oxygen.
Uniqueness: Trioxidoiodine is unique due to its specific oxidation state and the ability to participate in a wide range of oxidation reactions under mild conditions. Its use as a catalyst in green chemistry applications highlights its importance in developing sustainable chemical processes .
Eigenschaften
Molekularformel |
IO3 |
|---|---|
Molekulargewicht |
174.903 g/mol |
InChI |
InChI=1S/IO3/c2-1(3)4 |
InChI-Schlüssel |
PQULLWOPQYQVNC-UHFFFAOYSA-N |
SMILES |
O=I(=O)[O] |
Kanonische SMILES |
O=I(=O)[O] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234898.png)






![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,25S,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B1234911.png)


